4-[(1-cyclopentylpiperidin-4-yl)oxy]-3-methoxy-N-(2-oxopyrrolidin-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(1-cyclopentylpiperidin-4-yl)oxy]-3-methoxy-N-(2-oxopyrrolidin-3-yl)benzamide involves complex reactions and methodologies. For instance, Bollinger et al. (2015) detailed the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, highlighting the steps taken from initial lead compounds to more potent and selective inhibitors based on a drug-like scaffold. This study showcases the iterative medicinal chemistry efforts required for the synthesis of such compounds (Bollinger et al., 2015).
Molecular Structure Analysis
Analyzing the molecular structure of these compounds provides insight into their chemical behavior and interaction potential. Yanagi et al. (2000) prepared and characterized two crystalline forms of a related benzamide compound, demonstrating how X-ray powder diffractometry, thermal analysis, and spectroscopic methods can be used to understand molecular structures and stability (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives, including compounds like this compound, are pivotal for their potential applications. Studies such as those by Park et al. (2014) on novel glucokinase activators offer insights into the chemical reactivity, highlighting how alterations in molecular structure can significantly impact biological activity and chemical properties (Park et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application and handling. The work by Yanagi et al. (2000) and others provides valuable data on these aspects, helping to understand how these properties can influence the compound's utility in various scientific and industrial processes.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other compounds, is essential for the application of these benzamide derivatives. The research by Zhou et al. (2008) on histone deacetylase inhibitors, for example, provides an understanding of how the specific chemical structure of benzamide compounds contributes to their inhibitory activity, offering insights into their potential therapeutic uses (Zhou et al., 2008).
properties
IUPAC Name |
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(2-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-28-20-14-15(21(26)24-18-8-11-23-22(18)27)6-7-19(20)29-17-9-12-25(13-10-17)16-4-2-3-5-16/h6-7,14,16-18H,2-5,8-13H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPZSLRFYGVYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCNC2=O)OC3CCN(CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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